molecular formula C13H12Cl3N B1459681 (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride CAS No. 1461706-28-4

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Katalognummer: B1459681
CAS-Nummer: 1461706-28-4
Molekulargewicht: 288.6 g/mol
InChI-Schlüssel: SWYKBWOLCSNAIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H12Cl3N and its molecular weight is 288.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2,5-dichlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYKBWOLCSNAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Profile of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is a synthetic compound with a structural framework suggestive of psychoactive potential, particularly through interaction with central nervous system (CNS) targets. To date, a definitive public record of its receptor binding profile is not available. This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically characterize the receptor binding affinity and selectivity of this and structurally related novel chemical entities. We will delve into the scientific rationale behind target selection, provide detailed experimental protocols for in vitro binding assays, and illustrate the workflows and potential signaling pathways. This document serves as a roadmap for the empirical determination of a compound's pharmacological fingerprint, a critical step in the journey from chemical entity to potential therapeutic agent.

Introduction and Rationale for Target Selection

The chemical structure of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride, featuring a benzhydrylamine core with a dichlorinated phenyl ring, bears a resemblance to known ligands of monoamine transporters. The monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are the targets for a wide array of therapeutic agents and psychoactive compounds.[1]

Structure-activity relationship (SAR) studies of various monoamine transporter ligands have demonstrated that substitutions on the phenyl rings can significantly influence binding affinity and selectivity.[2][3] For instance, the presence of a dichlorophenyl moiety is a feature in some compounds that exhibit affinity for dopamine and serotonin receptors.[4][5] Based on these structural precedents, it is hypothesized that (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is likely to interact with one or more of the monoamine transporters. Therefore, a primary screening panel should focus on these key proteins. A secondary screening panel would logically include a selection of dopamine and serotonin receptor subtypes due to the high degree of cross-reactivity observed within this class of compounds.

This guide will outline the established methodologies to test this hypothesis and to construct a comprehensive receptor binding profile for this novel compound.

Primary Target Screening: Monoamine Transporters

The initial and most critical step in characterizing a novel compound with suspected CNS activity is to determine its affinity for the primary hypothesized targets. For (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride, these are the DAT, NET, and SERT.

Experimental Protocol: Competitive Radioligand Binding Assay

The competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor or transporter. This technique measures the ability of the unlabeled test compound to displace a radiolabeled ligand of known high affinity and specificity from its target.

Objective: To determine the inhibitory constant (Kᵢ) of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride for human DAT, NET, and SERT.

Materials:

  • Test Compound: (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Receptor/Transporter Source: Commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]CFT[2]

    • For NET: [³H]Nisoxetine[3]

    • For SERT: [³H]Citalopram or [³H]Paroxetine[6]

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, and Fluoxetine for SERT).

  • Assay Buffer: Specific to each transporter, but typically a Tris-based buffer with appropriate salts.

  • 96-well Microplates

  • Scintillation Vials and Scintillation Cocktail

  • Liquid Scintillation Counter

  • Filtration Apparatus with glass fiber filters.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound from the stock solution in assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration at or near its dissociation constant (Kᴅ). This ensures a good signal-to-noise ratio without excessive depletion of the radioligand.

    • Prepare the cell membranes by thawing and diluting them in ice-cold assay buffer to a concentration that provides an adequate number of binding sites.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 25 µL of assay buffer, 25 µL of the diluted radioligand, and 200 µL of the diluted membrane preparation.

    • Non-specific Binding Wells: Add 25 µL of the non-specific binding control ligand, 25 µL of the diluted radioligand, and 200 µL of the diluted membrane preparation.

    • Test Compound Wells: Add 25 µL of each dilution of the test compound, 25 µL of the diluted radioligand, and 200 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The selected radioligands have well-characterized high affinity and specificity for their respective transporters, ensuring that the measured displacement is due to interaction with the target of interest.

  • Use of Recombinant Systems: Using cell lines stably expressing a single human transporter subtype eliminates the confounding variable of endogenous receptor expression in native tissue preparations.

  • Equilibrium Conditions: The incubation time and temperature are optimized to ensure that the binding reaction has reached a steady state, which is a prerequisite for accurate affinity determination.

  • Rapid Filtration: The rapid termination of the reaction is crucial to prevent significant dissociation of the radioligand from the transporter during the washing step.

Self-Validating System:

The inclusion of total binding and non-specific binding controls in every experiment is essential for data validation. Specific binding is calculated as the difference between total binding and non-specific binding. A robust assay will have a high percentage of specific binding (typically >80% of total binding).

Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted on a semi-logarithmic graph, with the logarithm of the test compound concentration on the x-axis and the percentage of specific binding on the y-axis.

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. From this curve, the IC₅₀ (half-maximal inhibitory concentration) is determined. The IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kᴅ is the dissociation constant of the radioligand for the transporter.

The Kᵢ value represents the affinity of the test compound for the transporter. A lower Kᵢ value indicates a higher binding affinity.

Visualization of Experimental Workflow

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Assay_Plate 96-well Plate Incubation Compound_Dilution->Assay_Plate Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Plate Membrane_Prep Membrane Preparation Membrane_Prep->Assay_Plate Filtration Filtration & Washing Assay_Plate->Filtration Equilibrium Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound (2,5-Dichlorophenyl) (phenyl)methanamine Receptor Hypothetical GPCR (e.g., D2 Receptor) Compound->Receptor Binding G_Protein Gαi/o Protein Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation Reduced Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Altered

Caption: Hypothetical inhibitory signaling pathway via a Gαi-coupled receptor.

Data Presentation: A Template for Results

Once the experimental work is complete, the quantitative data should be summarized in a clear and concise table to allow for easy comparison of the compound's affinity and selectivity across the tested targets.

TargetRadioligandKᵢ (nM) ± SEMSelectivity Ratio (vs. Primary Target)
hDAT [³H]WIN 35,428[Experimental Value]1
hNET [³H]Nisoxetine[Experimental Value][Calculated Value]
hSERT [³H]Citalopram[Experimental Value][Calculated Value]

Conclusion

The characterization of a novel chemical entity's receptor binding profile is a foundational element of drug discovery and neuropharmacology. While the specific binding affinities of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride are yet to be publicly documented, this guide provides a scientifically rigorous and experimentally validated pathway for their determination. By employing competitive radioligand binding assays and subsequent functional studies, researchers can elucidate the compound's primary targets, its affinity and selectivity, and its functional consequences. This systematic approach is paramount for understanding the potential pharmacological effects of this and other novel molecules, paving the way for future in-depth preclinical and clinical investigations.

References

  • Newman, A. H., & Miller, R. L. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 597–609. [Link]

  • CUNY Academic Works. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their. [Link]

  • Newman, A. H., Gao, Y., Zou, M. F., Izenwasser, S., & Katz, J. L. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3377–3386. [Link]

  • Aggarwal, S., Mortensen, O. V., & Mabrouk, O. S. (2018). Discovery and Development of Monoamine Transporter Ligands. In Neuromethods (Vol. 138, pp. 101–135). Humana Press, New York, NY. [Link]

  • EMBL-EBI. (n.d.). Document: Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Anal.... ChEMBL. [Link]

  • Grundt, P., Husband, A., Luedtke, R. R., Taylor, M., & Newman, A. H. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry, 48(3), 841–851. [Link]

  • Singh, H., Kumar, A., & Singh, D. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(39), 21991–22020. [Link]

  • Barber, R., & Loland, C. J. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Communications Biology, 3(1), 133. [Link]

  • Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., Hübner, H., Gmeiner, P., Elz, S., & Strasser, A. (2016). Dibenzo[b,f]o[7]xazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H 1 R, H 4 R, 5-HT 2A R and other selected GPCRs. Pharmacological Research, 113(Pt A), 610–625. [Link]

  • Andersen, J., & Plenge, P. (2014). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British Journal of Pharmacology, 171(24), 5671–5684. [Link]

  • Sitte, H. H., & Freissmuth, M. (2007). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Molecular Pharmacology, 71(3), 656–665. [Link]

Sources

Methodological & Application

Application Note and Protocol: Determining the Solubility of (2,5-Dichlorophenyl)(phenyl)methanamine Hydrochloride in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the solubility of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride, a representative small molecule of interest in pharmaceutical research. It outlines detailed protocols for assessing both thermodynamic and kinetic solubility in dimethyl sulfoxide (DMSO) and various aqueous buffer systems. This guide emphasizes the rationale behind experimental choices, strategies for overcoming common challenges such as compound precipitation, and the importance of maintaining scientific integrity through self-validating protocols.

Introduction: The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a fundamental physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability.[1][2] For ionizable compounds such as hydrochloride salts, solubility is intricately linked to the pH of the medium.[3][4] Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in early-stage drug discovery for preparing high-concentration stock solutions due to its ability to dissolve a broad range of polar and nonpolar compounds.[5][6] However, compounds dissolved in 100% DMSO may precipitate upon dilution into aqueous buffers, a phenomenon that necessitates careful experimental design.[5]

Physicochemical Properties of (2,5-Dichlorophenyl)(phenyl)methanamine Hydrochloride

While specific experimental data for the hydrochloride salt is limited, we can infer properties from related structures. The core structure is a diarylmethanamine, and the presence of two chlorine atoms on one of the phenyl rings will influence its lipophilicity and potential for intermolecular interactions. The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, particularly in acidic to neutral pH environments.

Table 1: Inferred Physicochemical Properties of (2,5-Dichlorophenyl)(phenyl)methanamine and its Hydrochloride Salt

PropertyValue (Predicted/Inferred)Significance
Molecular FormulaC₁₃H₁₂Cl₂N · HClEssential for calculating molar concentrations.
Molecular Weight288.6 g/mol (for the hydrochloride salt)[7]Used for preparing solutions of known concentrations.
pKaEstimated 7-9The pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms.
LogPEstimated 3-4Indicates the lipophilicity of the free base; a higher LogP suggests lower intrinsic aqueous solubility.

Solubility in DMSO: Preparation of High-Concentration Stock Solutions

The initial step in many biological assays is the preparation of a concentrated stock solution in 100% DMSO.[8] It is crucial to determine the maximum solubility in DMSO to ensure a homogenous stock solution and prevent issues during subsequent dilutions.

Rationale for Using Anhydrous DMSO

DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[8] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation. Therefore, the use of anhydrous, high-purity DMSO (≥99.9%) is paramount for preparing stable stock solutions.[8]

Protocol for Determining Maximum DMSO Solubility

This protocol uses the "excess solid" method to determine the thermodynamic solubility of the compound in DMSO at room temperature.[9]

Materials:

  • (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • High-speed microcentrifuge

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Slurry:

    • Weigh out approximately 5-10 mg of the compound into a sterile microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a slurry where undissolved solid is clearly visible.

  • Equilibration:

    • Tightly cap the tube.

    • Vortex the slurry vigorously for 1-2 minutes.

    • Place the tube in a rotating mixer or on a shaker at room temperature for 24 hours to allow the solution to reach equilibrium. Gentle agitation is key.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

    • Perform a large dilution of the supernatant in a suitable solvent (e.g., 1:1000 in DMSO or mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the compound's concentration.

    • Prepare a standard curve of the compound with known concentrations to accurately quantify the solubility.

Aqueous Solubility: The Influence of pH

The aqueous solubility of an amine hydrochloride salt is highly dependent on the pH of the solution.[10] At low pH, the compound exists predominantly in its protonated, more soluble form. As the pH increases towards and beyond the pKa of the amine, the equilibrium shifts towards the neutral, less soluble free base, which can lead to precipitation.[11]

Kinetic vs. Thermodynamic Aqueous Solubility
  • Kinetic Solubility: This is a high-throughput measurement often used in early drug discovery.[12] It involves diluting a DMSO stock solution into an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period. This method can overestimate solubility due to the formation of supersaturated solutions.[1]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[1] It is a more time-consuming but more accurate representation of a compound's true solubility.

Experimental Workflow for Aqueous Solubility Determination

Aqueous_Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare 100 mM Stock in 100% DMSO dilute_k Dilute Stock into Buffers (e.g., 1:100) stock->dilute_k buffers Prepare Aqueous Buffers (pH 4.0, 6.5, 7.4, 9.0) buffers->dilute_k add_solid Add Excess Solid to Buffers buffers->add_solid incubate_k Incubate (e.g., 2 hours) dilute_k->incubate_k Precipitation may occur analyze_k Analyze Supernatant (HPLC or UV-Vis) incubate_k->analyze_k Centrifuge/Filter incubate_t Equilibrate (24-48 hours) add_solid->incubate_t analyze_t Analyze Supernatant (HPLC or UV-Vis) incubate_t->analyze_t Centrifuge/Filter

Caption: Workflow for determining kinetic and thermodynamic aqueous solubility.

Protocol for Kinetic Aqueous Solubility (Shake-Flask Method)

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffers (e.g., citrate for pH 4.0, phosphate-buffered saline (PBS) for pH 7.4)

  • 96-well plates or microcentrifuge tubes

  • Plate shaker

  • Filtration plate or centrifuge

Procedure:

  • Compound Addition:

    • Add 198 µL of each aqueous buffer to separate wells of a 96-well plate or microcentrifuge tubes.

    • Add 2 µL of the 10 mM DMSO stock solution to each well (final concentration of 100 µM with 1% DMSO). Include a vehicle control with 2 µL of DMSO in 198 µL of buffer.

  • Incubation:

    • Seal the plate and incubate on a plate shaker at room temperature for 2 hours.

  • Separation:

    • Filter the samples using a solubility filter plate or centrifuge the plate/tubes at high speed to pellet any precipitate.

  • Quantification:

    • Transfer the clear filtrate/supernatant to a new plate and determine the concentration using a suitable analytical method (e.g., HPLC-UV).

Protocol for Thermodynamic Aqueous Solubility

Materials:

  • Solid (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

  • Aqueous buffers

  • Glass vials with screw caps

  • Rotating mixer or shaker

  • Centrifuge and/or syringe filters (0.22 µm)

Procedure:

  • Slurry Preparation:

    • Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each aqueous buffer in a glass vial. Ensure solid is visible.

  • Equilibration:

    • Seal the vials and place them on a rotating mixer at room temperature for 24-48 hours.

  • Sample Collection and Separation:

    • Allow the vials to stand to let the solid settle.

    • Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtrate as necessary and determine the concentration using a validated analytical method.

Data Presentation and Interpretation

Table 2: Expected Solubility Profile of (2,5-Dichlorophenyl)(phenyl)methanamine Hydrochloride

Solvent/BufferMethodExpected Solubility RangeRationale / Interpretation
Anhydrous DMSOThermodynamic>100 mMHigh solubility is expected in a pure organic solvent.[5]
Aqueous Buffer, pH 4.0Thermodynamic100 - 500 µMThe compound is fully protonated and ionized, leading to higher aqueous solubility.[4]
Aqueous Buffer, pH 7.4Thermodynamic10 - 100 µMApproaching the pKa, a mixture of ionized and free base forms exists, reducing solubility.[11]
Aqueous Buffer, pH 7.4Kinetic50 - 200 µMLikely to be higher than thermodynamic solubility due to the formation of a temporary supersaturated state.[1]
Aqueous Buffer, pH 9.0Thermodynamic<10 µMAbove the pKa, the compound is primarily in its less soluble free base form.[13]

Best Practices and Troubleshooting

  • DMSO Concentration in Assays: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[5][14] Always include a vehicle control with the same final DMSO concentration in all experiments.

  • Precipitation upon Dilution: To mitigate precipitation when diluting from a DMSO stock into an aqueous buffer, perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.[5]

  • Freeze-Thaw Cycles: Aliquot DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[8]

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation or turbidity.

Conclusion

Determining the solubility of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride in both DMSO and physiologically relevant aqueous buffers is a critical step in its preclinical evaluation. By employing the systematic approaches and detailed protocols outlined in this guide, researchers can generate reliable and reproducible solubility data. This information is essential for designing valid in vitro and in vivo experiments, interpreting biological data correctly, and making informed decisions in the drug development pipeline.

References

  • PubChem. 2,5-Dichlorobenzophenone. National Institutes of Health. [Link]

  • Cheméo. Chemical Properties of (p-Chlorophenyl)phenylmethane (CAS 831-81-2). [Link]

  • Mooney, K. G., et al. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences. [Link]

  • He, Y., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. [Link]

  • Semenov, G. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • Vemavarapu, C., et al. (2004). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Development and Technology. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Chan, K. F. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • B-CUBE. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

  • Serajuddin, A. T. M. (2004). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Ovid. [Link]

  • MacMillan, J. B., et al. (2022). Behavioral pharmacology and toxicology of dimethyl sulfoxide in artemia nauplii: vehicle or positive control?. Neurotoxicology and Teratology. [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]

  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. [Link]

  • Al-Gousous, J. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ResearchGate. Making a stock solution for my drug using DMSO. [Link]

  • ResearchGate. Reagents and conditions: a (COCl)2, DMSO, Et3N, DCM, −60 °C, 63%; b (i).... [Link]

  • LookChem. (2-chlorophenyl)methanamine. [Link]

  • PubChem. (2-Chlorophenyl)(phenyl)methanamine. National Institutes of Health. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • ChemSrc. (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride. [Link]

Sources

A Robust, Validated RP-HPLC Method for the Quantification of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride. As a basic amine compound, this analyte presents specific chromatographic challenges, including poor retention on traditional C18 columns and peak tailing. This guide details a systematic approach, from initial analyte characterization and strategic column and mobile phase selection to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The resulting method utilizes a modern polar-endcapped C18 column with a buffered mobile phase to ensure symmetrical peak shape and reproducible retention. The use of a photodiode array (PDA) detector for determining optimal wavelength and assessing peak purity is also described.[6][7] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable, high-integrity analytical method for this compound.

Analyte Properties and Chromatographic Challenges

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is a secondary amine salt. Its structure, featuring two aromatic rings, provides strong chromophores for UV detection. However, the presence of the basic amine group is the primary consideration for HPLC method development.

  • High Polarity and Poor Retention: As a hydrochloride salt, the analyte is polar and readily soluble in aqueous media. This high polarity can lead to poor retention on conventional non-polar C18 stationary phases, with the analyte eluting at or near the void volume, especially in highly aqueous mobile phases.

  • Peak Tailing: The basic amine group (pKa estimated to be around 9-10) can interact with residual acidic silanol groups on the surface of silica-based stationary phases.[8] This secondary ionic interaction leads to non-ideal chromatographic behavior, most notably peak tailing, which compromises peak integration, accuracy, and sensitivity.

  • pH Sensitivity: The retention and peak shape of ionizable compounds like this amine are highly dependent on the mobile phase pH.[9] At a pH well below the analyte's pKa, the amine will be fully protonated (cationic), which can exacerbate interactions with silanols but may be necessary for solubility. Controlling the pH is therefore critical for achieving reproducible results.

Method Development Strategy: A Systematic Approach

Our strategy is designed to systematically address the challenges associated with this analyte, moving from initial screening to a fully optimized and validated method. The overall workflow is outlined below.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (UV, Polarity, pKa) Screening 2. Initial Screening (Column & Mobile Phase) Analyte->Screening Input Column 2.1 Column Selection (Polar-Endcapped C18) Screening->Column MobilePhase 2.2 Mobile Phase Optimization (pH, Organic Ratio, Buffer) Screening->MobilePhase Detection 2.3 Wavelength Selection (PDA Scan for λmax) Screening->Detection Optimization 3. Method Optimization (Fine-tuning parameters) Column->Optimization MobilePhase->Optimization Detection->Optimization Validation 4. Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation Optimized Conditions FinalMethod 5. Final Quantitation Method Validation->FinalMethod Validated Parameters

Caption: Overall workflow for HPLC method development.

Initial Instrument Setup and Column Selection

The analysis should be performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.[7] The PDA detector is crucial as it allows for the acquisition of the full UV-Vis spectrum of the eluting peak, which is invaluable for selecting the optimal detection wavelength and assessing peak purity.[6]

Rationale for Column Choice: To mitigate peak tailing and ensure adequate retention, a standard C18 column is not the ideal first choice. We selected a polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) . These columns are designed with a polar group embedded in the alkyl chain or at the surface, which has two key benefits:

  • It shields the residual silanol groups, significantly reducing the undesirable secondary interactions that cause peak tailing for basic compounds.[10]

  • It improves the "wettability" of the stationary phase, preventing phase collapse in the highly aqueous mobile phases often needed to retain polar analytes.[11]

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9][12]

  • Organic Modifier: Acetonitrile is generally the preferred choice over methanol for initial trials due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[13]

  • Aqueous Phase and pH Control: To ensure consistent ionization of the analyte and to saturate silanol activity, a buffered aqueous phase is essential. A pH of approximately 3.0 is a good starting point. This pH is low enough to suppress the activity of most silanol groups (pKa ~3.5-4.5) while ensuring the amine analyte is consistently in its protonated, cationic form.

    • Recommended Buffer: A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent choice for UV detection. For LC-MS applications, a volatile buffer like 0.1% formic acid in water would be necessary.[14]

  • Optimization Process:

    • Begin with a gradient elution (e.g., 10% to 90% Acetonitrile over 15 minutes) to determine the approximate organic solvent percentage required to elute the analyte.

    • Once the elution window is known, develop an isocratic method for simplicity and robustness. Adjust the Acetonitrile/Buffer ratio until the analyte's retention time is optimal (typically a k' between 2 and 10).

Detection Wavelength (λmax) Selection
  • Inject a concentrated solution of the analyte.

  • Using the PDA detector's software, extract the UV spectrum from the apex of the resulting peak.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for quantification to ensure maximum sensitivity. The phenyl rings suggest strong absorbance in the 200-280 nm range.

Optimized Method and Protocol

The following protocol was established after systematic optimization.

Equipment and Materials
  • HPLC System with Quaternary Pump, Autosampler, and PDA Detector

  • Data Acquisition Software (e.g., Chromeleon, Empower)

  • Analytical Balance

  • Volumetric flasks, pipettes, and autosampler vials

  • (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

Final Chromatographic Conditions
ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 225 nm (Example λmax)
Run Time 10 minutes
Standard and Sample Preparation
  • Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix 600 mL of this buffer with 400 mL of acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Prepare the sample by dissolving the material in the mobile phase to achieve a final concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation was performed according to ICH Q2(R1) guidelines.[1][2][5]

ValidationWorkflow cluster_main Core Validation Parameters Specificity Specificity (Peak Purity, Placebo Inj.) Linearity Linearity (5-6 concentrations) Range Range Linearity->Range Defines Accuracy Accuracy (Spiked Recovery, 3 levels) Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Linearity->LOD_LOQ From Calibration Robustness Robustness (pH, Flow, % Organic) Repeatability Repeatability (n=6 at 100%) Precision->Repeatability Intermediate Intermediate Precision (Different Day/Analyst) Precision->Intermediate

Caption: Logical flow of method validation experiments.

Specificity
  • Protocol: Inject the mobile phase (blank), a placebo (if applicable), and a standard solution. Assess for any interfering peaks at the retention time of the analyte. Use the PDA detector to perform peak purity analysis on the analyte peak to ensure it is spectrally homogeneous and free of co-eluting impurities.[15]

Linearity
  • Protocol: Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

Accuracy
  • Protocol: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and calculate the percentage recovery.

Precision
  • Repeatability (Intra-assay precision): Inject six replicate preparations of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Calculate the % Relative Standard Deviation (%RSD) for each set and for the combined data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness
  • Protocol: Analyze a standard solution while making small, deliberate variations to the method parameters. The goal is to show the method's reliability during normal usage.[1]

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

    • Organic Composition: ± 2% absolute (e.g., 38% and 42% Acetonitrile)

  • Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).

Typical Results

The following tables summarize the expected performance data for this validated method.

Table 1: System Suitability Results

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) T ≤ 1.5 1.1
Theoretical Plates (N) N > 2000 8500

| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |

Table 2: Validation Summary

Parameter Acceptance Criteria Typical Result
Linearity (R²) R² ≥ 0.999 0.9998
Range - 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.2 - 101.5%
Precision (%RSD)
- Repeatability ≤ 1.0% 0.5%
- Intermediate ≤ 2.0% 0.8%
LOQ - 1.0 µg/mL
LOD - 0.3 µg/mL

| Robustness | System suitability passes | All variations met criteria |

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride. By employing a systematic development approach that addresses the inherent challenges of analyzing basic amines—specifically through the strategic selection of a polar-endcapped column and a pH-controlled mobile phase—a high-quality and reliable analytical method was achieved. This method is suitable for routine quality control and other quantitative applications in a regulated environment, adhering to the standards set forth by the USP and ICH.[1][16][17]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • AzoM.com. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Beginners. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes - HPLC Method Translation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2018). Development and Validation of RP-HPLC Method using Photodiode Array or Diode-Array Detection Detector for simultaneous Estimation of the Amlodipine Besylate and Lisinopril in Fixed-Dose Formulation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ACS Publications. (1995). HPLC method development with the photodiode array detector: A laboratory experiment. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Waters Corporation. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • SCION Instruments. Diode Array Detector HPLC | DAD. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2020). Development and Validation of RP-HPLC Method using Photodiode Array or Diode-Array Detection Detector for simultaneous Estimation of the... [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • MTC-USA. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Journal of Pharmaceutical Research. (2017). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C... [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • Oriental Journal of Chemistry. (2021). Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. [Link]

  • PubMed. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. [Link]

Sources

Application Notes and Protocols for the Investigation of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride in Murine Behavioral Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is a novel compound with a chemical structure suggestive of activity as a dopamine transporter (DAT) inhibitor. The dopamine transporter is a key regulator of dopaminergic neurotransmission in the brain, and its modulation can significantly impact behavior.[1][2] Pharmacological agents that inhibit DAT typically increase extracellular dopamine levels, leading to a range of behavioral effects, including changes in locomotor activity, anxiety, and mood-related behaviors.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride in a panel of standard murine behavioral assays to characterize its potential psychoactive properties. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.

Presumed Mechanism of Action: Dopamine Transporter Inhibition

Based on its molecular structure, (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is hypothesized to function as a dopamine transporter (DAT) inhibitor. The DAT is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake process, DAT inhibitors increase the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.

Diagram of Dopaminergic Synapse and DAT Inhibition

DAT_Inhibition presynaptic_vesicle Dopamine Vesicle synaptic_cleft Synaptic Cleft presynaptic_vesicle->synaptic_cleft Release dat Dopamine Transporter (DAT) d2_receptor D2 Receptor downstream_signaling Downstream Signaling d2_receptor->downstream_signaling synaptic_cleft->dat Reuptake compound (2,5-Dichlorophenyl) (phenyl)methanamine HCl compound->dat Inhibits dopamine Dopamine dopamine->d2_receptor Binds

Caption: Proposed mechanism of action at the dopaminergic synapse.

Experimental Design and Considerations

Animals

Adult male C57BL/6J mice (8-12 weeks old) are commonly used for behavioral studies due to their well-characterized behavioral phenotypes and genetic homogeneity. All experimental procedures should be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

Drug Preparation and Administration

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or a solution containing a small amount of a solubilizing agent like Tween 80, if necessary. The solution should be prepared fresh on the day of the experiment. Administration is typically performed via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight. A range of doses should be tested to establish a dose-response curve.

Control Groups

A vehicle control group is essential in all experiments. This group receives the same volume of the vehicle solution via the same route of administration as the drug-treated groups. This allows for the differentiation of drug-specific effects from those caused by the injection stress or the vehicle itself.

Murine Behavioral Assays

The following assays are recommended to characterize the behavioral effects of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

The open field test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents. Animals are placed in a novel, open arena, and their exploratory behavior is recorded.

Protocol:

  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the start of the experiment.

  • Procedure:

    • Administer (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride or vehicle i.p. 30 minutes prior to testing.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set duration, typically 10-30 minutes.

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, ambulatory time, and rearing frequency.

    • Anxiety-Like Behavior: Time spent in the center zone versus the periphery, latency to enter the center zone, and frequency of entries into the center zone.

Expected Outcomes: DAT inhibitors are known to cause hyperactivity.[1] Therefore, an increase in total distance traveled and ambulatory time is anticipated. The effect on anxiety-like behavior can be more complex and may depend on the specific pharmacological profile of the compound.

Diagram of Open Field Test Workflow

Open_Field_Workflow start Start acclimation Acclimate Mouse (60 min) start->acclimation injection Administer Compound or Vehicle (i.p.) acclimation->injection wait Wait (30 min) injection->wait place_in_arena Place Mouse in Center of Open Field wait->place_in_arena record Record Behavior (10-30 min) place_in_arena->record data_analysis Analyze Data: - Locomotion - Anxiety-like behavior record->data_analysis end End data_analysis->end

Caption: Workflow for the Open Field Test.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a classic test for assessing anxiety-like behavior in rodents.[3][4] The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[3][4]

Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two arms enclosed by walls.[3]

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to the test. The room should be dimly lit.[3]

  • Procedure:

    • Administer (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride or vehicle i.p. 30 minutes before testing.

    • Place the mouse in the center of the maze, facing one of the open arms.[5]

    • Allow the mouse to explore the maze for 5 minutes.[4][5]

    • Record the session with a video camera.

  • Data Analysis:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of general activity).

Expected Outcomes: Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. Conversely, anxiogenic compounds decrease these parameters. The effect of a novel DAT inhibitor would be of significant interest.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a widely used behavioral assay for screening potential antidepressant compounds.[6][7] The test is based on the principle of behavioral despair; when placed in an inescapable container of water, mice will eventually cease struggling and become immobile.[7]

Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[6]

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes.

  • Procedure:

    • Administer (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride or vehicle i.p. 30-60 minutes before the test.

    • Gently place the mouse into the water cylinder.

    • The test duration is typically 6 minutes.[6][8]

    • Record the session for later scoring.

  • Data Analysis:

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[7]

Expected Outcomes: Antidepressant compounds are known to decrease the duration of immobility. Some DAT inhibitors have shown antidepressant-like effects in this test, so a reduction in immobility time may be observed.[1]

Data Presentation

Behavioral Assay Primary Measures Expected Effect of a DAT Inhibitor
Open Field Test Total distance traveledIncrease
Time in centerVariable
Elevated Plus Maze % Time in open armsVariable
% Entries into open armsVariable
Forced Swim Test Immobility timeDecrease

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial behavioral characterization of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride in mice. By systematically evaluating its effects on locomotor activity, anxiety-like behavior, and depressive-like behavior, researchers can gain valuable insights into its potential as a novel psychoactive agent. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is crucial for advancing our understanding of the neurobiological effects of this compound and its potential therapeutic applications.

References

  • Not available.
  • Not available.
  • Not available.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Not available.
  • Kovalevich, J., & Neill, J. C. (2024). Genetic loss of the dopamine transporter significantly impacts behavioral and molecular responses to sub-chronic stress in mice. Frontiers in Behavioral Neuroscience, 18, 1349581. [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • AR, R. (2015). Forced Swim Test in Mice. Institutional Animal Care and Use Committee. [Link]

  • Gainetdinov, R. R., Jones, S. R., & Caron, M. G. (1999). Functional hyperdopaminergia in mice lacking the dopamine transporter. Proceedings of the National Academy of Sciences of the United States of America, 96(20), 11345–11349. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Leo, A., Ciriaco, M., Tassone, A., Fava, M., Nesci, V., Citraro, R., De Sarro, G., & Gallelli, L. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • Not available.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,5-Dichlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride (CAS: 1461706-28-4).

Synthesizing sterically hindered diarylmethylamines presents unique kinetic and thermodynamic challenges. This portal provides a causality-driven troubleshooting guide, comparative empirical data, and self-validating protocols to ensure high-yield, reproducible scale-up.

Process Visualization: Synthetic Pathways

The synthesis of this diarylmethylamine typically proceeds via one of two primary disconnections: the Grignard addition to a nitrile (Route A) or the reductive amination of a benzophenone (Route B).

SynthesisWorkflow StartA 2,5-Dichlorobenzonitrile Grignard PhMgBr / THF (Grignard Addition) StartA->Grignard StartB 2,5-Dichlorobenzophenone TiAmination NH3, Ti(OiPr)4 (Imine Formation) StartB->TiAmination Imine Imine Intermediate Grignard->Imine TiAmination->Imine ReductionA NaBH4 / MeOH (Reduction) Imine->ReductionA ReductionB NaBH4 / EtOH (Reduction) Imine->ReductionB FreeBase (2,5-Dichlorophenyl)(phenyl)methanamine (Free Base) ReductionA->FreeBase ReductionB->FreeBase SaltForm HCl (g) / Et2O (Salt Formation) FreeBase->SaltForm FinalProduct Target Product: Hydrochloride Salt SaltForm->FinalProduct

Synthetic routes to (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride.

Comparative Yield & Purity Data

Selecting the optimal synthetic route requires balancing reagent cost, reaction time, and downstream purification efforts. The table below summarizes the quantitative performance of three common methodologies.

Synthetic RouteKey ReagentsTypical Yield (%)Primary Impurity ProfileReaction Time (h)
Grignard Addition PhMgBr, Nitrile, NaBH₄55–65%Unreacted nitrile, biphenyl (homocoupling)12–18
Ti-Mediated Amination Ketone, NH₃, Ti(OiPr)₄, NaBH₄85–92%Secondary amine dimer (<2%)8–10
Oxime Reduction Ketone, NH₂OH, Zn/AcOH60–70%Dehalogenated species (over-reduction)24+

Troubleshooting & Causality FAQs

FAQ 1: Why does the Grignard addition to 2,5-dichlorobenzonitrile stall at ~60% conversion, even with extended reaction times?

Causality: The ortho-chloro substituent on the benzonitrile ring exerts profound steric hindrance, creating a high kinetic barrier for the nucleophilic attack of the bulky phenylmagnesium bromide. Furthermore, unreacted Grignard reagent can undergo homocoupling (forming biphenyl) or be quenched by trace moisture over extended reflux periods, effectively depleting the active reagent before conversion is complete. Solution: Do not rely on extended time to drive the reaction. Instead, use 1.5–2.0 equivalents of PhMgBr. Initiate the addition at 0 °C to prevent rapid homocoupling, then slowly ramp the temperature to a gentle reflux in anhydrous THF. Ensure the headspace is continuously purged with ultra-high-purity Argon.

FAQ 2: During the reductive amination of 2,5-dichlorobenzophenone, I observe up to 20% of a secondary amine (dimer) byproduct. How can I suppress this?

Causality: Reductive amination is a delicate equilibrium. As the primary amine product forms, it becomes a competing nucleophile against the ammonia source. Because primary amines are often more nucleophilic than ammonia, they attack unreacted ketone or the intermediate imine, forming a secondary amine dimer. Standard reducing agents (like NaBH₃CN) fail to lock the primary imine state[1]. Solution: Employ Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger. As demonstrated in , Ti(OiPr)₄ rapidly converts the ketone and ammonia into a stable intermediate titanium-aminal complex. This effectively locks the stoichiometry and prevents the newly formed primary amine from participating in further nucleophilic attacks during the subsequent reduction phase.

FAQ 3: The isolated hydrochloride salt is gummy, highly hygroscopic, and fails to crystallize into a free-flowing powder. What is the mechanistic cause?

Causality: Diarylmethylamine hydrochlorides are highly prone to trapping protic solvents (like water or methanol) within their crystal lattice. If aqueous HCl or methanolic HCl is used during salt formation, the resulting solvate disrupts the crystal packing, leading to a depressed melting point and a gummy, hygroscopic consistency. Solution: Perform the salt formation strictly in an anhydrous, non-polar/aprotic solvent mixture (e.g., diethyl ether or MTBE). Use a stoichiometric amount of anhydrous HCl gas or pre-titrated ethereal HCl.

Validated Experimental Protocols

To ensure scientific integrity, the following protocol for the Titanium(IV) Isopropoxide-Mediated Reductive Amination is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol: Ti(OiPr)₄-Mediated Reductive Amination

Step 1: Imine/Aminal Complex Formation

  • Charge a flame-dried, argon-purged round-bottom flask with 2,5-dichlorobenzophenone (1.0 equiv, 10 mmol) and a 2.0 M solution of ammonia in ethanol (5.0 equiv, 50 mmol).

  • Add Titanium(IV) isopropoxide (2.0 equiv, 20 mmol) dropwise via syringe at room temperature.

  • Stir the sealed reaction mixture at ambient temperature for 6 hours.

Validation Checkpoint 1: Withdraw a 50 µL aliquot, dilute in dry acetonitrile, and analyze via LC-MS. The presence of the intermediate imine mass ([M+H]⁺ ≈ 250.0) confirms successful Ti-complexation. If unreacted ketone ([M+H]⁺ ≈ 251.0) exceeds 5%, extend stirring time by 2 hours.

Step 2: Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium borohydride (NaBH₄) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas. 6. Remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

Validation Checkpoint 2: Spot the reaction mixture on a silica TLC plate alongside the starting ketone. Elute with Hexanes/EtOAc (7:3). Stain the plate with Ninhydrin and heat. A strong purple spot (primary amine) should appear, with complete consumption of the UV-active ketone spot.

Step 3: Workup & Free Base Isolation 7. Quench the reaction by slowly adding aqueous ammonium hydroxide (2 M, 20 mL). This will precipitate titanium dioxide (TiO₂) as a white solid. 8. Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 30 mL). 9. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base.

Step 4: Hydrochloride Salt Formation 10. Dissolve the crude free base in anhydrous diethyl ether (10 mL/g of product). 11. Cool the solution to 0 °C and add 2.0 M HCl in diethyl ether (1.1 equiv) dropwise under vigorous stirring. A white precipitate will form immediately. 12. Filter the precipitate under a blanket of argon, wash with cold anhydrous ether, and dry under high vacuum at 40 °C for 12 hours.

Validation Checkpoint 3: Perform a melting point analysis on the dried powder. A sharp melting range indicates a highly pure, solvent-free crystal lattice. A broad or depressed melting point indicates trapped solvent, requiring recrystallization from hot ethanol/ether.

References

  • Bhattacharyya, S., Fan, L., Vo, L., & Labadie, J. "Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries." Combinatorial Chemistry & High Throughput Screening, 2000. URL: [Link]

  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines." Synthesis, 2003. URL: [Link]

  • Magano, J., & Dunetz, J. R. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019. URL: [Link]

Sources

Technical Support Center: Optimizing Recrystallization and Purification of (2,5-Dichlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex diarylmethylamine derivatives. (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride (CAS: 1461706-28-4)[1] is a highly versatile scaffold in drug discovery, but its purification is often complicated by its specific solubility profile, its propensity to "oil out" (liquid-liquid phase separation), and the co-precipitation of unreacted benzophenones or imine intermediates.

This guide provides a self-validating system of protocols and mechanistic troubleshooting steps to ensure high-purity isolation of this compound. We do not just provide the "how"—we explain the thermodynamic and kinetic causality behind every experimental choice.

Physicochemical Profiling

Before attempting any purification, it is critical to understand the physical parameters governing the behavior of the molecule. The table below summarizes the quantitative and qualitative data that dictate our workflow design.

ParameterValue / CharacteristicImpact on Purification Strategy
Chemical Formula C₁₃H₁₁Cl₂N · HClHigh lipophilicity of the free base; salt form is required for crystalline stability and handling.
Molecular Weight 288.60 g/mol Determines stoichiometric equivalents for reactive extractions (salt-breaks).
Solubility (HCl Salt) Soluble in MeOH, EtOH; Insoluble in Et₂O, Hexane, TolueneDictates the selection of solvent-antisolvent systems. The chloride ion acts as a strong hydrogen bond acceptor for protic solvents[2].
Solubility (Free Base) Soluble in DCM, EtOAc, Toluene; Insoluble in WaterEnables biphasic salt-break (free-basing) purification strategies to remove inorganic and neutral impurities.
Common Impurities 2,5-Dichlorobenzophenone, imine intermediatesNon-basic impurities will co-crystallize if not removed via aqueous-organic extraction prior to salt formation.

Mechanistic Troubleshooting & FAQs

Q1: During recrystallization from hot ethanol, my product forms a biphasic syrup (oils out) instead of crystallizing upon cooling. How do I fix this?

A1: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point in the specific solvent mixture is lower than the saturation temperature[3]. The diarylmethylamine scaffold is particularly prone to this due to its bulky, asymmetric hydrophobic rings disrupting crystal lattice energy.

Causality & Solution: You are likely cooling the solution too rapidly, or the solution is supersaturated.

  • Re-heat the mixture until the oil dissolves completely into a single phase.

  • Add 10-15% more of the primary solvent (ethanol) to decrease the overall concentration.

  • Cool slowly to room temperature before placing it in an ice bath. Rapid cooling traps the system in a metastable liquid state.

  • Introduce a seed crystal exactly at the cloud point. This bypasses the thermodynamic energy barrier for primary nucleation, strongly favoring solid-liquid separation over liquid-liquid phase separation[3].

OilingOut Start Issue: Product 'Oils Out' (Biphasic Melt) Step1 Reheat to complete dissolution Start->Step1 Decision1 Is the solution supersaturated? Step1->Decision1 Action1 Add 10-15% more primary solvent (EtOH) Decision1->Action1 Yes Action2 Cool slowly to RT without agitation Decision1->Action2 No Action1->Action2 Decision2 Cloud point reached? Action2->Decision2 Action3 Add seed crystal to induce nucleation Decision2->Action3 Yes Success Crystalline Solid Formation Action3->Success

Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

Q2: I am using an Ethanol/Diethyl Ether solvent system, but my yield is unacceptably low (<50%). What is the mechanistic flaw?

A2: Diethyl ether acts as an antisolvent by disrupting the hydrogen-bonding network between the protic solvent (ethanol) and the chloride ion of the amine hydrochloride[3]. If the yield is low, the dielectric constant of the final mixture remains too high, keeping the salt solvated.

Causality & Solution:

  • You are likely using too much primary solvent. You must use the absolute minimum amount of boiling ethanol required to dissolve the crude solid.

  • Ensure the antisolvent (diethyl ether) is added dropwise to the hot solution until a faint, persistent turbidity is observed, then allow it to cool. Adding ether too quickly traps impurities and causes premature, amorphous precipitation rather than crystalline growth.

Q3: NMR analysis shows persistent contamination with the starting ketone (2,5-dichlorobenzophenone). Recrystallization isn't removing it. What is the next step?

A3: Neutral organic impurities often co-crystallize if they get trapped in the crystal lattice of the amine salt.

Causality & Solution: Transition from a simple recrystallization to a "Salt-Break" (Reactive Extraction) protocol[4]. By converting the hydrochloride salt to its free base using NaOH, you can extract the amine into an organic solvent, wash away water-soluble impurities, and then selectively precipitate the amine back into its hydrochloride salt form using anhydrous HCl. The neutral ketone will remain completely soluble in the organic mother liquor.

Optimized Experimental Protocols

Protocol A: Standard Solvent-Antisolvent Recrystallization

Recommended for crude products with >85% initial purity.

  • Dissolution: Suspend 1.0 g of crude (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride in 3–5 mL of absolute ethanol in a round-bottom flask.

  • Heating: Heat the suspension to reflux (approx. 78°C) using a heating mantle until complete dissolution occurs. If undissolved inorganic particulates remain, perform a hot gravity filtration.

  • Antisolvent Addition: Remove from heat. While still hot, add anhydrous diethyl ether dropwise with continuous swirling until a faint cloudiness persists (the cloud point)[3].

  • Nucleation & Cooling: Allow the flask to cool undisturbed to room temperature over 1–2 hours. Do not agitate, as this promotes smaller, less pure crystals.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 mL of ice-cold diethyl ether.

  • Drying: Dry the crystals under high vacuum at 40°C for 4 hours to remove residual solvent.

Protocol B: Reactive Extraction & Salt-Break Purification

Recommended for highly impure crude products or persistent neutral/polymeric impurities.

  • Free-Basing: Suspend 1.0 g of the impure hydrochloride salt in 15 mL of Dichloromethane (DCM). Add 15 mL of 1M aqueous NaOH. Stir vigorously for 15 minutes at room temperature until the biphasic mixture is clear.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Washing & Drying: Combine the organic layers and wash with 10 mL of brine. Dry the organic phase over anhydrous Na₂SO₄ (approx. 2 g) for 10 minutes. Filter off the drying agent.

  • Re-acidification: Transfer the dried DCM solution to a clean flask placed in an ice bath. Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise under an inert atmosphere (Argon/N₂)[4]. A white precipitate of the pure hydrochloride salt will form immediately.

  • Isolation: Stir for 15 minutes at 0°C, then collect the precipitate via vacuum filtration. Wash with cold diethyl ether and dry under vacuum.

ReactiveExtraction Impure Impure Amine HCl Salt (Contains Neutral Impurities) FreeBase Add 1M NaOH + DCM (Free-basing) Impure->FreeBase PhaseSep Phase Separation FreeBase->PhaseSep AqLayer Aqueous Layer (Discard Inorganic Salts) PhaseSep->AqLayer Top Phase OrgLayer Organic Layer (DCM) (Contains Free Amine + Neutrals) PhaseSep->OrgLayer Bottom Phase Dry Dry over Na2SO4 & Filter OrgLayer->Dry Acidify Add 2M HCl in Ether (Re-acidification) Dry->Acidify Precipitate Pure Amine HCl Precipitates (Neutrals stay in solution) Acidify->Precipitate

Workflow for the salt-break reactive extraction and purification of amine hydrochlorides.

References

  • [4] Desrosiers, J.-N., et al. Amine Hydrochloride by a Catalytic Addition of Diorganozinc Reagents to Imines. Organic Syntheses, 2008, 85, 219. Available at:[Link]

  • [2] Childs, S. L., et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride. Journal of the American Chemical Society, 2004, 126(41), 13335–13342. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Thermal Degradation of (2,5-Dichlorophenyl)(phenyl)methanamine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering thermal stability issues with (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride (CAS: 1461706-28-4) during solution-phase experiments.

Rather than providing generic advice, this guide deconstructs the exact chemical causality behind the degradation and offers self-validating protocols to stabilize this diarylmethylamine scaffold.

Q1: What is the primary mechanism driving the thermal degradation of this compound in solution?

The Root Cause: The degradation is driven by an SN​1 solvolysis mechanism [1].

Because the compound is supplied as a hydrochloride salt, it exists in solution as a protonated ammonium ion ( −NH3+​ ). When thermal energy is applied, the C–N bond undergoes heterolytic cleavage. The −NH3+​ group acts as an excellent leaving group (departing as neutral ammonia), leaving behind a highly resonance-stabilized (2,5-dichlorophenyl)(phenyl)methyl carbocation (a substituted benzhydryl cation).

If the solvent is nucleophilic (e.g., water, methanol), it will rapidly attack this carbocation, irreversibly converting your active amine into a diarylmethanol byproduct.

SN1_Pathway A Protonated Amine (2,5-diCl-Ph)(Ph)CH-NH3+ B Diarylmethyl Carbocation [(2,5-diCl-Ph)(Ph)CH]+ A->B Heat (Rate-Limiting) C-N Cleavage D Ammonia (NH3) Leaving Group A->D Dissociation C Diarylmethanol Byproduct (2,5-diCl-Ph)(Ph)CH-OH B->C + H2O (Fast) Nucleophilic Attack

Caption: S_N1 solvolysis mechanism of protonated (2,5-Dichlorophenyl)(phenyl)methanamine in aqueous media.

Q2: How does pH manipulation prevent this specific degradation pathway?

The Solution: Convert the leaving group from excellent to exceptionally poor.

While it is counter-intuitive to alter the salt form of a supplied compound, the protonated state is the exact prerequisite for the SN​1 cleavage [2]. By adjusting the pH of your aqueous solution to > 9.0 (above the typical pKa of diarylmethylamines), you deprotonate the molecule into its free base form ( −NH2​ ).

The −NH2​ group is a terrible leaving group because its departure would require the formation of an unstable amide anion ( NH2−​ ). By raising the pH, you effectively erect an insurmountable activation energy barrier, completely shutting down the SN​1 solvolysis pathway even at elevated temperatures.

Q3: Which solvents are safe to use if high-temperature processing is mandatory?

If your protocol strictly requires the hydrochloride salt form (meaning you cannot adjust the pH), you must eliminate the nucleophile. The stability of the benzhydryl cation is irrelevant if there is no solvent molecule capable of trapping it.

Table 1: Solvent Compatibility Matrix for Thermal Processing (>40°C)

SolventTypeMax Safe TempDegradation RiskMechanism of Degradation
Water (pH < 7) Protic / Nucleophilic< 25°CHigh Rapid SN​1 hydrolysis to diarylmethanol.
Water (pH > 9) Protic / Nucleophilic80°CLow Free base formation prevents C-N cleavage.
Methanol Protic / Nucleophilic< 30°CHigh SN​1 methanolysis to methyl ether derivative.
Acetonitrile (Dry) Aprotic / Non-nucleophilic80°CLow Lack of nucleophile prevents carbocation trapping.
DMSO Aprotic / Mildly Nucleophilic60°CModerate Pummerer-type oxidation at extreme temperatures.
Q4: What is the validated protocol for preparing and thermally processing this compound?

To create a self-validating system where degradation is systematically prevented, follow this specific workflow:

Step-by-Step Methodology:

  • Solvent Degassing: Sparge your chosen solvent (e.g., HPLC-grade Acetonitrile or buffered water) with Nitrogen or Argon for 15 minutes to remove dissolved oxygen, preventing background oxidative degradation.

  • Buffer Preparation (If Aqueous): Prepare a borate or carbonate buffer adjusted to pH 9.2. Do not use nucleophilic buffers like Tris or primary amines, as they can undergo transamination with the carbocation.

  • Controlled Dissolution: Slowly add the (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride to the solvent while stirring at room temperature (20-25°C). Ensure complete dissolution before applying any heat.

  • Thermal Processing: Apply heat gradually (e.g., 5°C/min ramp) under an inert atmosphere. Do not exceed the maximum safe temperatures listed in Table 1.

  • Quenching: Once the thermal step is complete, rapidly cool the reaction vessel in an ice bath to < 20°C to lock the kinetic state of the molecule before downstream applications.

Workflow S1 Step 1: Solvent Selection (Anhydrous Aprotic OR Aqueous) S2A Aqueous Pathway Adjust pH > 9.0 (Free Base) S1->S2A If water is required S2B Aprotic Pathway Use Dry MeCN or THF S1->S2B If water can be avoided S3 Step 3: Dissolution (Controlled Temp < 25°C) S2A->S3 S2B->S3 S4 Step 4: Thermal Processing (Inert Atmosphere, Max 60°C) S3->S4 S5 Step 5: RP-HPLC Monitoring (Quantify Diarylmethanol) S4->S5 Fail Degradation Detected (>1%) Re-evaluate pH/Solvent S5->Fail Impurity > 1% Pass Stable Solution (<1%) Proceed to Downstream S5->Pass Impurity < 1%

Caption: Decision matrix and workflow for preventing thermal degradation of the amine hydrochloride.

Q5: How should I analytically monitor the solution for degradation?

Do not rely solely on visual inspection (e.g., color changes), as the diarylmethanol byproduct is typically colorless and highly soluble.

Analytical Protocol: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water to 0.1% TFA in Acetonitrile.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Diagnostic Marker: The (2,5-dichlorophenyl)(phenyl)methanol degradation product will elute later (higher retention time) than the parent amine due to the loss of the polar, ionizable amine group, resulting in a more hydrophobic molecule. If this secondary peak exceeds 1% relative area, your thermal stabilization protocol has failed and the solvent/pH matrix must be re-evaluated [3].

References
  • Minegishi, S., Mayr, H. (2005). "Kinetics of the Reactions of Halide Anions with Carbocations: Quantitative Energy Profiles for SN1 Reactions." Journal of the American Chemical Society. Available at:[Link]

  • Nolte, C. (2010). "Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides." Ludwig-Maximilians-Universität München. Available at:[Link]

  • Phan, T. B., et al. (2007). "Nucleofugality of phenyl and methyl carbonates." The Journal of Organic Chemistry (PubMed). Available at:[Link]

Reducing background noise in HPLC analysis of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Background Noise in HPLC

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reducing background noise during the HPLC analysis of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride. As Senior Application Scientists, we have structured this guide to move from common, easily resolved issues to more complex diagnostic procedures, ensuring a logical and efficient troubleshooting process.

Understanding the Challenge: The Nature of the Analyte

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride, a halogenated compound, can present unique challenges in HPLC analysis. Halogenated organic compounds can sometimes exhibit "sticky" behavior, potentially interacting with column materials or accumulating on column frits, which can contribute to baseline noise and peak shape issues.[1] Furthermore, ensuring the purity and stability of the mobile phase is paramount, as contaminants can significantly impact the baseline, especially when detecting at low UV wavelengths.[2]

Part 1: Systematic Troubleshooting Guide

High background noise can obscure peaks and compromise the accuracy of your analysis.[3][4] This guide provides a step-by-step approach to identifying and eliminating the source of the noise.

Initial Checks: The Low-Hanging Fruit

Before delving into more complex system diagnostics, always start with the most common and easily rectified sources of noise.

  • Mobile Phase Preparation and Quality:

    • Freshness is Key: Always use freshly prepared mobile phase for your analyses.[3][4][5] Solvents, especially those containing additives like trifluoroacetic acid (TFA), can degrade over time, leading to increased UV absorbance and a noisy or drifting baseline.[3][4]

    • Solvent Purity: Use only high-purity, HPLC-grade solvents.[2][5][6][7][8] Lower-grade solvents can contain impurities that contribute to baseline noise and ghost peaks.[2][6][9]

    • Proper Mixing: When preparing a mixed mobile phase, measure each component separately before combining to ensure an accurate and consistent composition.[10][11]

    • Degassing: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from causing pressure fluctuations and baseline spikes.[3][4][8][12] Modern HPLC systems often have an in-line degasser; ensure it is functioning correctly.[13]

  • System Equilibration:

    • Allow sufficient time for the column and system to equilibrate with the mobile phase before starting your analytical run.[12][14] Inadequate equilibration can lead to a drifting baseline.

Visual Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting HPLC background noise.

HPLC_Troubleshooting start High Background Noise Detected mobile_phase Step 1: Check Mobile Phase - Freshly Prepared? - HPLC Grade Solvents? - Properly Degassed? start->mobile_phase system_equilibration Step 2: Verify System Equilibration - Sufficient Time Allowed? mobile_phase->system_equilibration If noise persists instrument_check Step 3: Inspect Instrument Components system_equilibration->instrument_check If noise persists pump Pump Performance - Stable Pressure? - No Leaks? instrument_check->pump detector Detector Check - Lamp Energy? - Clean Flow Cell? instrument_check->detector column_check Step 4: Evaluate Column - Contaminated? - End of Lifespan? pump->column_check If pump is stable detector->column_check If detector is functioning correctly resolution Problem Resolved column_check->resolution After flushing or replacement

Sources

Validation & Comparative

A Comparative Analysis: (2,5-Dichlorophenyl)(phenyl)methanamine Hydrochloride versus Standard Benzhydrylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Properties, and Pharmacological Implications

In the landscape of modern drug discovery, the benzhydrylamine scaffold serves as a cornerstone for the development of a diverse array of therapeutic agents, most notably antihistamines. The strategic modification of this core structure can profoundly influence a compound's physicochemical properties and pharmacological profile. This guide offers an in-depth comparison of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride, a halogenated derivative, with its parent compound, benzhydrylamine, and other standard benzhydrylamine derivatives. By examining their chemical synthesis, physicochemical characteristics, and the principles of their structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced yet critical impact of dichlorination on this important pharmacophore.

The Benzhydrylamine Backbone: A Privileged Scaffold

Benzhydrylamine, or diphenylmethylamine, is a primary amine featuring a diphenylmethyl group.[1][2] Its derivatives are integral to numerous pharmaceuticals, acting as crucial intermediates in the synthesis of a wide range of drugs, including antihistamines and other therapeutics.[3][4] The versatility of the benzhydrylamine scaffold lies in its diaryl structure, which is essential for significant affinity to receptors like the histamine H1 receptor.[5]

Synthesis Strategies: From Parent Compound to Dichlorinated Analogue

The synthesis of benzhydrylamine hydrochloride typically involves the Leuckart reaction, starting from benzophenone and formamide, followed by hydrochloric acid acidification.[6] This method provides a reliable route to the parent compound.

Physicochemical Properties: The Impact of Dichlorination

The introduction of two chlorine atoms onto one of the phenyl rings of the benzhydrylamine structure is anticipated to significantly alter its physicochemical properties. While experimental data for (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is not extensively published, we can infer the likely changes based on the known properties of its precursor and the parent benzhydrylamine.

PropertyBenzhydrylamineBenzhydrylamine Hydrochloride(2,5-Dichlorophenyl)(phenyl)methanone (Precursor)(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride (Predicted)
Molecular Formula C13H13NC13H14ClNC13H8Cl2OC13H12Cl3N
Molecular Weight 183.25 g/mol [7]219.71 g/mol [3]251.11 g/mol [8][9][10]288.6 g/mol [11]
Appearance Clear colorless to yellow liquid[2]White to off-white crystalline powder[3]White to yellow powder or crystals[8][9]Likely a crystalline solid
Melting Point 12 °C[2]Not specifiedNot specifiedExpected to be significantly higher than benzhydrylamine
Boiling Point 295 °C[2]Not specifiedNot specifiedExpected to be higher than benzhydrylamine
Solubility Miscible with chloroform, DMSO, Methanol[2]Not specifiedNot specifiedExpected to have good solubility in polar organic solvents
pKa (predicted) 8.41 ± 0.10[2]Not specifiedNot applicableThe basicity of the amine is likely reduced due to the electron-withdrawing nature of the chlorine atoms.
logP (predicted) 2.4[7]Not specified4.4[10]Expected to be higher than benzhydrylamine, indicating increased lipophilicity.

Causality Behind Physicochemical Changes:

  • Increased Molecular Weight and Lipophilicity: The addition of two chlorine atoms substantially increases the molecular weight and the octanol/water partition coefficient (logP). This heightened lipophilicity can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to increased membrane permeability and altered bioavailability.

  • Reduced Basicity: The electron-withdrawing inductive effect of the chlorine atoms is expected to decrease the electron density on the amine nitrogen, thereby reducing its basicity (pKa). This can impact the compound's ionization state at physiological pH, which in turn affects its solubility and interaction with biological targets.

  • Solid State: The hydrochloride salt form generally results in a crystalline solid with a higher melting point compared to the free base, which is often a liquid at room temperature.[2][3]

Pharmacological Profile: A Focus on Histamine H1 Receptor Antagonism

Benzhydrylamine derivatives are well-known for their activity as histamine H1 receptor antagonists. The diaryl moiety is a critical pharmacophoric element for binding to this receptor.[5] The substitution pattern on these aryl rings plays a pivotal role in modulating the affinity and selectivity of the ligand.

Structure-Activity Relationship (SAR) Insights:

  • Aryl Substitutions: The nature and position of substituents on the phenyl rings are key determinants of antihistaminic activity. Halogen substitution, such as with chlorine, can enhance the binding affinity for the H1 receptor. The optimal activity is often dependent on the co-planarity of the two aryl rings.[5]

  • Impact of Dichlorination: While direct comparative binding data for (2,5-Dichlorophenyl)(phenyl)methanamine is not available, studies on related compounds, such as dichlorophenylpiperazine isomers, have shown that the position of chlorine atoms significantly impacts receptor affinity and selectivity.[12] It is plausible that the 2,5-dichloro substitution pattern in the benzhydrylamine series could lead to a distinct binding profile at the H1 receptor and potentially other off-target receptors. This substitution may enhance potency but could also introduce interactions with other receptors, affecting the overall selectivity profile.

  • Terminal Amine: For maximal H1 antagonist activity, the terminal nitrogen atom should generally be a tertiary amine.[5] However, primary amines like benzhydrylamine and its derivatives still serve as crucial building blocks for more complex antihistamines.

Logical Relationship of Structural Modifications to Biological Activity

SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Resulting Properties Benzhydrylamine Benzhydrylamine Aryl_Substitution Aryl Substitution (e.g., Dichlorination) Benzhydrylamine->Aryl_Substitution Modify Terminal_Amine_Mod Terminal Amine Modification Benzhydrylamine->Terminal_Amine_Mod Modify Physicochemical Altered Physicochemical Properties (Lipophilicity, pKa) Aryl_Substitution->Physicochemical Impacts Pharmacological Modulated Pharmacological Profile (Affinity, Selectivity) Aryl_Substitution->Pharmacological Impacts Terminal_Amine_Mod->Pharmacological Impacts

Caption: Logical flow from the core benzhydrylamine scaffold to altered properties.

Experimental Protocol: Histamine H1 Receptor Binding Assay

To experimentally determine and compare the binding affinities of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride and standard benzhydrylamine derivatives, a competitive radioligand binding assay is the gold standard.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride and benzhydrylamine hydrochloride (dissolved in a suitable solvent, e.g., DMSO).

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., Mianserin).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a multi-well plate, add the assay buffer, the cell membrane preparation, the radioligand ([3H]-mepyramine at a concentration close to its Kd), and varying concentrations of the test compounds. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H1_Binding_Assay Start Start Prep Prepare Reagents: - H1 Receptor Membranes - [3H]-mepyramine - Test Compounds - Buffers Start->Prep Assay Set up Assay Plate: - Total Binding - Non-specific Binding - Compound Dilutions Prep->Assay Incubate Incubate to Reach Equilibrium Assay->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate IC50 - Determine Ki Count->Analyze End End Analyze->End

Sources

1H NMR and 13C NMR reference spectra for (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride (CAS: 1461706-28-4) Application: Small molecule scaffold for active pharmaceutical ingredient (API) synthesis.

Executive Summary & Analytical Framework

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is a highly versatile diarylmethanamine intermediate utilized in medicinal chemistry[1]. Because the synthetic routes for diarylmethanamines frequently generate positional isomers (such as the 2,4-dichloro or 3,4-dichloro analogs), utilizing a high-purity reference standard is critical for accurate structural elucidation and downstream assay reproducibility.

This guide objectively compares the analytical performance and Nuclear Magnetic Resonance (NMR) spectral profiles of a High-Purity Reference Standard (>99.5%) against a Standard Grade alternative (~95% purity) . The methodologies described herein are strictly grounded in the compendial requirements of USP <761> (Nuclear Magnetic Resonance Spectroscopy)[2] and European Pharmacopoeia (Ph. Eur.) 2.2.33[3], ensuring that the integrated intensities of the signals are directly proportional to the number of nuclear spins for accurate quantitative assessment[4].

Comparative NMR Spectral Data

The following tables summarize the quantitative 1H and 13C NMR assignments. The Standard Grade material exhibits trace signals corresponding to the 2,4-dichlorophenyl positional isomer, a common synthetic byproduct that can severely compromise downstream biological assays.

Table 1: 1H NMR Assignments (600 MHz, DMSO-d6)
Proton AssignmentHigh-Purity Standard (δ ppm, Multiplicity, J in Hz)Standard Grade Alternative (Observations)
NH3+ 9.20 (br s, 3H)9.22 (br s) — Broadened due to trace impurities
H-6 (2,5-diCl-Ph)7.85 (d, J = 2.5, 1H)7.85 (d); Trace doublet at 7.90 (2,4-isomer)
H-3 (2,5-diCl-Ph)7.65 (d, J = 8.5, 1H)7.65 (d); Trace doublet at 7.75 (J = 2.0)
H-4 (2,5-diCl-Ph)7.55 (dd, J = 8.5, 2.5, 1H)7.55 (dd); Overlapping multiplets
H-ortho (Phenyl)7.50 (d, J = 7.5, 2H)7.50 (d)
H-meta (Phenyl)7.40 (t, J = 7.5, 2H)7.40 (t)
H-para (Phenyl)7.35 (t, J = 7.5, 1H)7.35 (t)
Central CH 5.85 (s, 1H)5.85 (s); Trace singlet at 5.80
Table 2: 13C NMR Assignments (150 MHz, DMSO-d6)
Carbon AssignmentHigh-Purity Standard (δ ppm)Standard Grade Alternative (δ ppm)
C-1 (2,5-diCl-Ph)138.2138.2, trace 139.1
C-ipso (Phenyl)137.5137.5
C-5 (2,5-diCl-Ph)132.5132.5
C-2 (2,5-diCl-Ph)131.8131.8, trace 133.0
C-3 (2,5-diCl-Ph)131.0131.0
C-4 (2,5-diCl-Ph)130.4130.4
C-6 (2,5-diCl-Ph)129.5129.5
C-meta (Phenyl)129.1129.1
C-para (Phenyl)128.8128.8
C-ortho (Phenyl)127.6127.6
Central CH 54.254.2, trace 53.8

Mechanistic Insights: Causality in Chemical Shifts

The distinct spectral signatures of the 2,5-dichloro and 2,4-dichloro isomers arise from the anisotropic and inductive effects of the chlorine atoms:

  • Deshielding Effect: In the 2,5-dichloro isomer, the H-6 proton is situated between the methanamine group and the C-5 chlorine atom. The strong electron-withdrawing nature of the chlorine atom deshields H-6, shifting it downfield to ~7.85 ppm.

  • Spin-Spin Coupling: The H-3 proton in the 2,5-isomer appears as a doublet (J = 8.5 Hz) due to ortho-coupling with H-4. In contrast, the 2,4-isomer's H-3 proton is flanked by two chlorine atoms, eliminating ortho-coupling and resulting in a fine meta-coupled doublet (J = 2.0 Hz) at ~7.75 ppm. This distinct splitting pattern is the primary diagnostic marker for identifying isomeric contamination.

Self-Validating Experimental Protocol

To ensure reproducibility and compliance with USP <761>[2], the following step-by-step methodology incorporates internal validation checkpoints.

Step 1: Sample Preparation

  • Action: Accurately weigh 20.0 mg of the compound and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is selected because its high dielectric constant completely disrupts the crystal lattice of the hydrochloride salt, ensuring full solubility without micelle formation. TMS provides a universal zero-point reference (0.0 ppm) to ensure inter-laboratory reproducibility, mitigating chemical shift drift caused by temperature variations.

Step 2: Instrument Calibration & Shimming

  • Action: Tune and match the probe to the specific sample, lock the magnetic field to the deuterium frequency of DMSO-d6, and shim the magnet (Z1-Z5) until the TMS peak width at half-height is < 0.5 Hz.

  • Causality: Shimming corrects spatial inhomogeneities in the static magnetic field (B0). A poorly shimmed magnet results in broadened lines, which can obscure the fine J-coupling (e.g., the 2.5 Hz coupling of H-6) necessary to differentiate positional isomers.

Step 3: 1H NMR Acquisition (Quantitative)

  • Action: Acquire 16 scans using a 90° excitation pulse with a relaxation delay (D1) of 10 seconds.

  • Causality: A D1 of 10 seconds exceeds 5 × T1 (longitudinal relaxation time) for most small molecule protons. This ensures that all nuclear spins fully return to thermal equilibrium between scans, making the integrated peak areas strictly proportional to the number of protons—a mandatory requirement for qNMR purity assessment.

Step 4: 13C NMR Acquisition

  • Action: Acquire 1024 scans using a 30° pulse, D1 of 2 seconds, and WALTZ-16 proton decoupling.

  • Causality: The low natural abundance of 13C (1.1%) necessitates extensive signal averaging. WALTZ-16 decoupling collapses the complex carbon-proton splitting into sharp singlets, drastically improving the signal-to-noise ratio (SNR) and simplifying the identification of trace isomeric carbons.

Advanced Applications in Drug Discovery

High-purity reference standards are not only essential for quality control but also serve as critical baselines for advanced structural biology techniques. For instance, Paramagnetic Relaxation Enhancement (PRE) NMR is increasingly used to determine the binding poses of weakly binding fragments in metalloproteins[5]. PRE relies on distance-dependent line broadening caused by an unpaired electron[6]. If the reference standard contains isomeric impurities, the overlapping signals can severely convolute the PRE distance restraints, leading to erroneous computational docking models. Therefore, starting with a >99.5% pure standard is a non-negotiable prerequisite for paramagnetic NMR studies.

Analytical Workflow Visualization

NMR_Workflow Start Sample: (2,5-Dichlorophenyl) (phenyl)methanamine HCl Prep Sample Preparation Dissolve in DMSO-d6 + TMS Start->Prep Acq NMR Acquisition (1H & 13C, 600 MHz) Prep->Acq USP <761> Compliant Process Data Processing FT, Phase/Baseline Correction Acq->Process Analyze Spectral Analysis Integration & Multiplet Assignment Process->Analyze Decision Purity > 99.5% & No Isomeric Impurities? Analyze->Decision Pass Certify as High-Purity Reference Standard Decision->Pass Yes Fail Reject / Repurify (Standard Grade) Decision->Fail No

Workflow for NMR-based validation of reference standards.

References

  • 2.2.33. Nuclear Magnetic Resonance Spectrometry. European Pharmacopoeia (Ph. Eur.). [Link]

  • 2.2.32. Loss on Drying (Contains Ph. Eur. 2.2.33 text). DrugFuture. [Link]

  • Paramagnetic NMR in drug discovery. National Institutes of Health (NIH) - PMC.[Link]

  • Solid-State NMR 31P Paramagnetic Relaxation Enhancement Membrane Protein Immersion Depth Measurements. ACS Publications. [Link]

Sources

Decoding the Signature Fragmentation of (2,5-Dichlorophenyl)(phenyl)methanamine Hydrochloride: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, understanding the structural nuances of a molecule is paramount. Mass spectrometry stands as a cornerstone technique, providing intricate details about a compound's identity and structure through its unique fragmentation pattern. This guide offers a detailed exploration of the anticipated mass spectrometry fragmentation of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry and related fields. While a direct experimental spectrum for this specific molecule is not publicly available, this guide, grounded in established principles of mass spectrometry and data from structurally analogous compounds, provides a robust predictive analysis.

This document will delve into the expected fragmentation pathways under common ionization techniques, compare these predictions with the known fragmentation of similar molecules, and provide a comprehensive experimental protocol for researchers seeking to generate this data.

Predicted Fragmentation Landscape: A Mechanistic Approach

(2,5-Dichlorophenyl)(phenyl)methanamine is a diarylmethanamine derivative. Its fragmentation in a mass spectrometer, particularly under soft ionization techniques like Electrospray Ionization (ESI), will be dictated by the protonation of the amine group and the subsequent cleavages driven by charge stabilization.

Expected Key Fragmentation Pathways:

Under ESI conditions, the molecule will readily protonate at the nitrogen atom, forming the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion is expected to initiate a cascade of fragmentation events:

  • Loss of Ammonia (NH₃): A hallmark fragmentation for many protonated primary amines is the neutral loss of ammonia.[1][2][3] This occurs via a charge-remote fragmentation mechanism, leading to the formation of a stable diphenylmethyl cation (a benzylic carbocation). The stability of this cation, with the positive charge delocalized over both aromatic rings, makes this a highly favorable pathway.

  • Formation of the Diphenylmethyl Radical Cation: In some instances, particularly with diarylmethylamine compounds, the formation of a radical cation [M]⁺˙ and a deprotonated species [M-H]⁺ can be observed even under ESI conditions.[4] The relative abundance of these ions can be influenced by the electronic nature of the substituents on the phenyl rings. Electron-withdrawing groups, such as the chlorine atoms in our target molecule, may influence the stability of these species.[4]

  • Cleavage of the C-N Bond: Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a predominant fragmentation mode for aliphatic amines.[5] In this case, cleavage of the C-N bond would lead to the formation of the highly stable diphenylmethyl cation and a neutral aminyl radical, or vice-versa depending on charge distribution.

  • Fragmentation of the Aromatic Rings: Subsequent fragmentation of the primary fragment ions will likely involve cleavages within the dichlorophenyl or phenyl rings. This can include the loss of chlorine radicals (Cl•), hydrogen chloride (HCl), or other small neutral molecules, leading to a series of lower mass-to-charge ratio (m/z) fragment ions. The fragmentation of aromatic compounds often results in characteristic ions, such as the phenyl cation (m/z 77).

The following diagram illustrates the predicted primary fragmentation pathways:

G M_H [M+H]⁺ (2,5-Dichlorophenyl)(phenyl)methanaminium Fragment1 [M+H - NH₃]⁺ Diphenylmethyl cation M_H->Fragment1 - NH₃ Fragment2 [C₁₃H₉Cl₂]⁺ Fragment1->Fragment2 - Phenyl group Fragment3 [C₇H₇]⁺ Benzylic/Tropylium ion Fragment1->Fragment3 - Dichlorophenyl group

Caption: Predicted primary fragmentation pathways of protonated (2,5-Dichlorophenyl)(phenyl)methanamine.

Comparative Analysis: Insights from Structural Analogs

To substantiate our predictions, we can draw comparisons with the known fragmentation patterns of structurally related molecules.

Compound ClassKey Fragmentation PathwaysRelevance to Target Molecule
Benzylamines Predominant loss of NH₃ to form a stable benzylic cation.[1]The target molecule is a substituted benzylamine, making this a highly probable primary fragmentation step.
Diarylmethanes Formation of stable diarylmethyl cations and radical cations.[4]The core structure of the target molecule is a diarylmethane, suggesting similar stabilization of key fragment ions.
Chlorinated Aromatic Compounds Characteristic loss of Cl• or HCl. Isotopic patterns due to ³⁵Cl and ³⁷Cl are prominent.The presence of two chlorine atoms will result in a characteristic isotopic signature for all chlorine-containing fragments, aiding in their identification.
Simple Primary Amines α-cleavage leading to the loss of an alkyl radical.[5]While the diphenylmethyl group is not a simple alkyl group, the principle of α-cleavage to form a stable carbocation is directly applicable.

The fragmentation of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is therefore expected to be a composite of these behaviors, initiated by the facile loss of ammonia and followed by fragmentation characteristic of the resulting diarylmethyl cation and its chlorinated aromatic ring.

Experimental Protocol for Mass Spectrometric Analysis

To empirically determine the fragmentation pattern, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Objective: To acquire high-resolution mass and tandem mass spectra of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride.

Materials:

  • (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for ESI+)

  • Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep1 Prepare 1 mg/mL stock solution in Methanol Prep2 Dilute to 1 µg/mL working solution in 50:50 Methanol:Water with 0.1% Formic Acid Prep1->Prep2 LC Inject sample onto a C18 HPLC column Prep2->LC MS1 Acquire Full Scan MS Data (m/z 50-500) LC->MS1 MS2 Perform Data-Dependent MS/MS on the [M+H]⁺ ion MS1->MS2 DA1 Identify [M+H]⁺ ion and confirm isotopic pattern MS2->DA1 DA2 Analyze MS/MS spectrum to identify fragment ions DA1->DA2 DA3 Propose fragmentation pathways based on accurate mass measurements DA2->DA3

Caption: Experimental workflow for the mass spectrometric analysis of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL in a solution of 50:50 methanol:water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

  • Liquid Chromatography:

    • Utilize a standard C18 reversed-phase HPLC column.

    • Employ a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and increasing the methanol concentration (with 0.1% formic acid) to 95% over several minutes. This will ensure the compound is well-retained and elutes as a sharp peak.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to observe the protonated molecule [M+H]⁺ and any in-source fragments.

    • Tandem Mass Spectrometry (MS/MS):

      • Set the instrument to perform data-dependent acquisition (DDA).

      • Select the [M+H]⁺ ion of (2,5-Dichlorophenyl)(phenyl)methanamine as the precursor for collision-induced dissociation (CID).

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe both low-energy and high-energy fragmentation pathways.

  • Data Analysis:

    • Identify the accurate mass of the [M+H]⁺ ion and confirm its elemental composition. Pay close attention to the isotopic pattern, which should clearly indicate the presence of two chlorine atoms.

    • Analyze the MS/MS spectra to identify the accurate masses of the fragment ions.

    • Propose fragmentation pathways by calculating the mass differences between the precursor and fragment ions, corresponding to neutral losses.

Conclusion

References

  • Borges, E. M., et al. (2008). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 43(3), 346-358.
  • El Aribi, H., et al. (2004). Gas-phase fragmentation reactions of protonated aromatic amino acids: concomitant and consecutive neutral eliminations and radical cation formations. The Journal of Physical Chemistry A, 108(18), 3844-3853.
  • Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • Sun, J., et al. (2016). Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations. Journal of The American Society for Mass Spectrometry, 27(3), 450-457.
  • Harrison, A. G. (2009). Fragmentation of protonated amines. Journal of The American Society for Mass Spectrometry, 20(2), 201-209.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Retrieved from [Link]

  • de Souza, G. E., et al. (2018).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a using ESI-TQ-MS-MS. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2,5-dichloro-. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.
  • LCGC International. (2026, March 10). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Guillarme, D., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1025-1033.
  • Bruker. (n.d.). MRMS 76 - EID Fragmentation for Structural Elucidation. Retrieved from [Link]

  • PubChem. (n.d.). (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Tudor, J. T., et al. (2025). Machine learning-based estimator for electron impact ionization fragmentation patterns. Journal of Physics D: Applied Physics, 58(8), 085202.
  • Liu, L., et al. (2019). Study on the Mass Spectrometry Fragmentation Regularity and Rapid Identification of Macrocyclic Polyamine Alkaloids from Tripterygium wilfordii. Chinese Pharmaceutical Journal, 54(15), 1253-1259.
  • Basalaev, A. A., et al. (2022). Fragmentation of 2,5-diketopiperazine cyclic dipeptide ions. Technical Physics Letters, 48(3), 211-214.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.